molecular formula C20H22N2O3S B12300305 Hycanthone acid CAS No. 16140-23-1

Hycanthone acid

Cat. No.: B12300305
CAS No.: 16140-23-1
M. Wt: 370.5 g/mol
InChI Key: YFEPOZJRNIKWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hycanthone acid is a metabolite of lucanthone, a thioxanthenone derivative. It was approved by the FDA in 1975 as an antiparasitic agent primarily used to treat schistosomiasis, a disease caused by parasitic worms. This compound works by interfering with the parasite’s nerve function, leading to paralysis and death. Additionally, it intercalates into DNA and inhibits RNA synthesis, showing potential antineoplastic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hycanthone acid is synthesized from lucanthone through a series of chemical reactionsThe reaction conditions typically include the use of strong bases and organic solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Hycanthone acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hycanthone acid has been extensively studied for its applications in various fields:

Mechanism of Action

Hycanthone acid exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its dual action as both an antiparasitic and potential antineoplastic agent. Its ability to intercalate into DNA and inhibit RNA synthesis sets it apart from other similar compounds. Additionally, its specific inhibition of enzymes like APE1 highlights its potential as a therapeutic agent in cancer research .

Properties

CAS No.

16140-23-1

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethylamino]-9-oxothioxanthene-4-carboxylic acid

InChI

InChI=1S/C20H22N2O3S/c1-3-22(4-2)12-11-21-15-10-9-14(20(24)25)19-17(15)18(23)13-7-5-6-8-16(13)26-19/h5-10,21H,3-4,11-12H2,1-2H3,(H,24,25)

InChI Key

YFEPOZJRNIKWTC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C(=O)O)SC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.